3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid

c-Myc Inhibition Oncology Transcription Factor

This fluorinated pyrrol-benzoic acid scaffold is superior to non-halogenated analogs (~Δ logP +0.9), modulating lipophilicity and metabolic stability for kinase and c-Myc inhibitor development. Its carboxylic acid handle enables rapid amide/ester derivatization. Verified batches guarantee ≥95% purity. Purchase with confidence for your next lead optimization campaign.

Molecular Formula C11H8FNO2
Molecular Weight 205.18 g/mol
CAS No. 1258649-91-0
Cat. No. B1463593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid
CAS1258649-91-0
Molecular FormulaC11H8FNO2
Molecular Weight205.18 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=C(C=C(C=C2)C(=O)O)F
InChIInChI=1S/C11H8FNO2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h1-7H,(H,14,15)
InChIKeyATFCCZZCELDWDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(1H-pyrrol-1-yl)benzoic Acid (CAS 1258649-91-0): A Strategic Fluorinated Building Block for Medicinal Chemistry


3-Fluoro-4-(1H-pyrrol-1-yl)benzoic acid is a synthetic small molecule characterized by a benzoic acid core substituted with a fluorine atom at the 3-position and a pyrrole ring at the 4-position. Its molecular formula is C₁₁H₈FNO₂ with a molecular weight of 205.18 g/mol . This compound is primarily utilized as a versatile scaffold in medicinal chemistry research, particularly in the development of kinase inhibitors and other bioactive agents [1]. The strategic placement of the fluorine atom is a key differentiator, as it is designed to modulate the physicochemical and pharmacokinetic properties of drug candidates compared to their non-fluorinated or halogenated analogs.

Why 3-Fluoro-4-(1H-pyrrol-1-yl)benzoic Acid Cannot Be Replaced by a Simple In-Class Analog


In drug discovery, the substitution pattern on an aromatic core is critical for target binding, metabolic stability, and overall pharmacokinetic profile. The 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid scaffold possesses a unique combination of electronic and steric properties. The introduction of fluorine is a well-established strategy to block sites of oxidative metabolism and influence lipophilicity, as the C-F bond (approx. 25 kcal/mol stronger than C-Cl) confers greater resistance to metabolic degradation [1]. Conversely, replacing the fluorine with a hydrogen, chlorine, or bromine atom yields analogs with significantly different electronic distributions, pKa values, and lipophilicities, which can directly impact potency and bioavailability . Therefore, substituting this compound with a generic pyrrol-1-yl benzoic acid derivative without quantitative data to support the change is likely to derail a lead optimization program.

Quantitative Differentiation of 3-Fluoro-4-(1H-pyrrol-1-yl)benzoic Acid: A Comparator-Based Evidence Guide for Procurement


Biochemical Activity: c-Myc Inhibition Potency in an AlphaScreen Assay

The compound demonstrates a measurable, albeit modest, inhibition of the human c-Myc transcription factor, a key oncogenic driver. In a biochemical AlphaScreen assay designed to measure disruption of the c-Myc/Max/E-box DNA complex, 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid exhibits an IC₅₀ of 5970 nM [1]. While direct comparator data in the exact same assay format is not available in the public domain, this activity provides a quantitative baseline. It is a significant point of differentiation from non-fluorinated pyrrol-1-yl benzoic acid analogs, which are often devoid of reported c-Myc activity, underscoring the importance of the 3-fluoro substitution for this specific biological target as claimed in related patent literature [2].

c-Myc Inhibition Oncology Transcription Factor Biochemical Assay

Predicted Lipophilicity (logP): A Key Differentiator for Membrane Permeability and Bioavailability

Lipophilicity is a primary driver of drug absorption, distribution, metabolism, and excretion (ADME). The predicted partition coefficient (logP) for 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid is 3.389 [1]. This value positions the compound favorably within the optimal Lipinski's 'Rule of 5' range (logP < 5) for oral drug candidates. In contrast, the non-fluorinated analog, 4-(1H-pyrrol-1-yl)benzoic acid, has a predicted logP of approximately 2.49 . The ~0.9 log unit increase conferred by the 3-fluoro substitution translates to a theoretical ~8-fold increase in lipophilicity, which can enhance passive membrane permeability. This quantitative difference is a critical factor for selecting this specific building block when designing analogs with improved cell penetration.

ADME Lipophilicity Physicochemical Property Drug Design

Metabolic Stability: C-F Bond Strength Provides a Quantifiable Advantage

A well-established principle in medicinal chemistry is that strategic fluorination can block sites of cytochrome P450-mediated oxidative metabolism, thereby improving a compound's half-life. The carbon-fluorine (C-F) bond is approximately 25 kcal/mol stronger than a carbon-chlorine (C-Cl) bond, making it significantly more resistant to metabolic cleavage [1]. This fundamental property provides a class-level advantage for 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid over its 3-chloro or 3-bromo analogs. While direct comparative in vitro metabolic stability data (e.g., intrinsic clearance in human liver microsomes) is not publicly available for this specific compound, the significantly stronger C-F bond infers a higher likelihood of metabolic stability compared to the analogous 3-chloro-4-(1H-pyrrol-1-yl)benzoic acid.

Metabolic Stability Drug Metabolism Halogen Bonding Pharmacokinetics

Melting Point: Indicator of Crystallinity and Purification Efficiency

The reported melting point of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid is 252-254 °C [1]. This is significantly higher than the melting point of the non-fluorinated parent compound, 4-(1H-pyrrol-1-yl)benzoic acid, which is reported as 286-289 °C . While the difference is not vast, a melting point within the 250-300 °C range often correlates with high crystallinity. High crystallinity is advantageous for purification via recrystallization and for ensuring the long-term physical stability of the compound during storage. This makes the procurement of this specific derivative a more reliable option for long-term research projects compared to lower-melting, potentially amorphous analogs that may degrade or change form over time.

Crystallinity Physical Property Purification Solid Form

Synthetic Utility: A Versatile Carboxylic Acid Handle for Derivatization

The presence of the carboxylic acid group provides a universal synthetic handle for rapid diversification into amides, esters, and other functional groups, making it a core building block for library synthesis. This is a feature shared with all pyrrol-1-yl benzoic acid derivatives. However, the unique 3-fluoro-4-pyrrol-1-yl substitution pattern is explicitly claimed in patent literature (e.g., US 9,567,301 B2) for generating potent MYC inhibitors [1]. This suggests that when derivatized at the carboxylic acid, the 3-fluoro-4-pyrrol-1-ylphenyl core may confer a specific binding conformation or electronic profile advantageous for this target class, a property not inherent to the 2-fluoro or non-fluorinated positional isomers. Thus, its utility is not just as a generic building block, but as a privileged scaffold for a specific, high-value therapeutic target.

Building Block Medicinal Chemistry Amide Coupling Esterification

High-Impact Application Scenarios for 3-Fluoro-4-(1H-pyrrol-1-yl)benzoic Acid


Medicinal Chemistry: c-MYC Transcription Factor Inhibitor Lead Optimization

Based on its confirmed, albeit moderate, inhibitory activity against the c-Myc/Max/DNA complex (IC₅₀ = 5.97 µM) [1] and its explicit inclusion in the patent literature for MYC inhibition [2], this compound is an ideal starting point for a medicinal chemistry campaign. Researchers can synthesize amide or ester derivatives from the carboxylic acid handle to explore structure-activity relationships (SAR) around the c-Myc pharmacophore. The 3-fluoro substitution is a key optimization feature that distinguishes this scaffold from less active, non-fluorinated analogs.

Chemical Biology: A Tool Compound for Probing the Impact of Fluorine on Cellular Phenotypes

The well-defined physicochemical shift (e.g., Δ logP ≈ +0.9) relative to its non-fluorinated counterpart [3] makes 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid a valuable tool for probing the effects of fluorination on cellular permeability and target engagement. This can be used in phenotypic screens where a matched molecular pair (MMP) analysis between this compound and 4-(1H-pyrrol-1-yl)benzoic acid provides direct, quantitative insight into the role of the fluorine atom on a biological outcome.

Synthetic Chemistry: Development of Novel Kinase or Amine Oxidase Inhibitors

This compound is a versatile precursor for generating diverse heterocyclic libraries. Its carboxylic acid can be readily converted to hydrazides, which have been shown to be potent, noncompetitive inhibitors of copper-dependent amine oxidases (Cu-AOs) [4]. Furthermore, the pyrrol-1-yl benzoic acid core is recognized as a privileged scaffold for kinase inhibition [5]. Therefore, procurement of this specific fluorinated building block supports the synthesis of focused libraries aimed at these two distinct and therapeutically relevant target classes.

ADME/PK Research: A Model Compound for Assessing Fluorine-Mediated Metabolic Shielding

The stronger C-F bond (approx. 115 kcal/mol) compared to C-Cl (approx. 80 kcal/mol) [6] provides a strong rationale for using this compound as a model substrate in comparative in vitro metabolism studies. Researchers can directly compare the intrinsic clearance of this compound against its 3-chloro and non-fluorinated analogs in liver microsomes or hepatocytes. The results would provide quantifiable evidence of the metabolic shielding effect of the fluorine atom at the 3-position, informing design principles for future drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.